Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a dihydropyrazole core substituted with a 4-chlorophenyl group at position 1, a phenyl group at position 5, and an ethyl ester at position 2. This scaffold is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate in the presence of aliphatic acids (e.g., formic or acetic acid) . The compound’s structure (C₁₈H₁₇ClN₂O₂) includes a planar pyrazole ring with substituents influencing its conformational and electronic properties. Its discontinuation in commercial catalogs (e.g., CymitQuimica, Ref.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-23-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)15-10-8-14(19)9-11-15/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQFYQSIAHNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is often carried out in ethanol or another suitable solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Pyrazole-3-alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHClNO and features a unique structure characterized by a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring. Its structural attributes contribute significantly to its biological activities, making it a subject of interest in drug development .
Pharmacological Applications
Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exhibits several pharmacological properties that make it valuable in medicinal chemistry:
- Anti-inflammatory Activity : Research indicates that this compound possesses significant anti-inflammatory properties. Studies have shown that pyrazole derivatives can reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial and fungal strains positions it as a candidate for developing new antimicrobial agents .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Further investigations are required to elucidate its mechanisms of action and potential as an anticancer drug .
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound:
- One-Pot Synthesis : A notable method involves a one-pot synthesis approach that combines multiple reactants to yield the target compound efficiently. This method has shown good yields and purity, making it advantageous for large-scale production.
Case Study 1: Anti-inflammatory Activity
A study published in Molecules explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the production of inflammatory mediators in vitro, suggesting its potential application in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another research article assessed the antimicrobial properties of several pyrazole derivatives against common bacterial strains. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural analogs differ in substituents on the pyrazole ring and the dihydro moiety. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-chlorophenyl group at position 1 is common in several analogs, but variations at position 5 (e.g., phenyl, ethoxy, oxo) significantly alter polarity and steric bulk. For example, replacing the phenyl group (target compound) with ethoxy () reduces aromaticity but increases hydrophilicity.
- Dihedral Angles : Analogs with fluorophenyl substituents exhibit small dihedral angles (4.64–5.3°) between the pyrazole and aryl rings, indicating near-planar conformations . Larger angles (~10°) occur in compounds with bulkier substituents (e.g., propionyl group in ), suggesting steric hindrance influences molecular packing.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~296.8 g/mol) compared to its oxo analog (266.68 g/mol, ) reflects the phenyl group’s contribution. Bulky aromatic substituents likely reduce aqueous solubility, a trend observed in similar esters (e.g., ).
- Crystallography : While crystallographic data for the target compound is unavailable, analogs demonstrate that substituents influence packing efficiency. For example, fluorophenyl-substituted pyrazoles exhibit tight packing due to planar conformations , whereas bulkier groups (e.g., thiazole in ) may introduce voids.
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- CAS Number : 861151-22-6
- IUPAC Name : this compound
The structure features a 4-chlorophenyl group and a phenyl group attached to a pyrazole ring, along with an ethyl ester functional group. This unique configuration contributes to its biological activity and potential therapeutic applications .
Pharmacological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antitumor Activity : this compound has shown promise as an antitumor agent. Studies suggest it may inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
- Antimicrobial Activity : this compound exhibits antimicrobial effects against various bacterial strains and fungi. It has been tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing effective inhibition comparable to standard antibiotics .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes, thus blocking substrate access or altering enzymatic activity .
- Receptor Modulation : It may also function as a modulator of receptor activity, acting as an agonist or antagonist depending on the receptor type involved in signaling pathways related to inflammation or tumor growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between substituted chalcones and hydrazine derivatives. For example, cyclocondensation of (4-chlorophenyl)hydrazine with α,β-unsaturated ketones (e.g., ethyl cinnamate derivatives) under reflux in ethanol or acetic acid yields the pyrazoline core. Reaction optimization studies suggest that acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency, while prolonged reaction times (>12 hours) improve yields up to 70–80% .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this pyrazoline derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and diastereotopic protons in the dihydropyrazole ring. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated in related pyrazoline structures where the 4,5-dihydro ring adopts a puckered conformation . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Pyrazoline derivatives are known for antibacterial, antifungal, and anti-inflammatory activities. For instance, analogs with 4-chlorophenyl groups exhibit moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) via membrane disruption, as shown in broth microdilution assays . Structure-activity relationship (SAR) studies highlight the importance of the 4-chlorophenyl group for enhancing lipophilicity and target binding .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Molecular docking and molecular dynamics simulations can clarify discrepancies. For example, conflicting MIC values against E. coli may arise from variations in bacterial efflux pump expression. Docking studies with E. coli FabI (enoyl-ACP reductase) reveal that the 4-chlorophenyl group forms hydrophobic interactions with Leu95 and Val96, but poor solubility (logP >3.5) may limit bioavailability in certain assays . Free-energy perturbation (FEP) calculations can further predict binding affinity changes under different assay conditions .
Q. What strategies improve the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalyzed cycloadditions) can enhance enantiomeric excess (ee). For example, use of (R)-BINOL-derived phosphoric acids in hydrazine cyclization reactions achieves >90% ee, as confirmed by chiral HPLC . Racemic mixtures can be resolved via diastereomeric salt formation with tartaric acid derivatives .
Q. How does substituent variation at the pyrazole N1 position affect pharmacological activity?
- Methodological Answer : Replacing the ethyl ester at N1 with bulkier groups (e.g., cyclohexyl or 4-methoxyphenyl) alters pharmacokinetic profiles. In vitro studies show that bulkier substituents reduce CYP450-mediated metabolism (e.g., CYP3A4 t₁/₂ increases from 2.1 to 4.8 hours) but may compromise blood-brain barrier penetration (logBB <0.3) . Bioisosteric replacement of the ester with carboxamide groups improves aqueous solubility (logS: -2.5 to -1.8) without sacrificing target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
